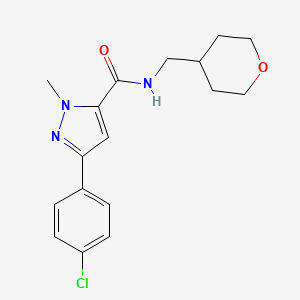![molecular formula C20H23N5O B11142686 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 848733-57-3](/img/structure/B11142686.png)
2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of oxazole, imidazole, and tert-butylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the imidazole group and the tert-butylphenyl group. Key steps include cyclization reactions, nucleophilic substitutions, and protective group strategies to ensure the correct functionalization of the molecule.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and oxazole rings.
Reduction: Reduction reactions can be performed on the nitrile group to form corresponding amines.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of oxazole and imidazole N-oxides.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole and oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butylphenyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-thiazole-4-carbonitrile
- 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carboxamide
Comparison: Compared to similar compounds, 2-(4-tert-butylphenyl)-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions. The combination of oxazole and imidazole rings also provides a distinct set of chemical properties and potential biological activities.
Properties
CAS No. |
848733-57-3 |
|---|---|
Molecular Formula |
C20H23N5O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-5-(3-imidazol-1-ylpropylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H23N5O/c1-20(2,3)16-7-5-15(6-8-16)18-24-17(13-21)19(26-18)23-9-4-11-25-12-10-22-14-25/h5-8,10,12,14,23H,4,9,11H2,1-3H3 |
InChI Key |
WZDJAJUTQNAWAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)C#N |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11142612.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine](/img/structure/B11142615.png)
![1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11142620.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11142622.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B11142625.png)
![2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11142641.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11142654.png)
methanone](/img/structure/B11142655.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B11142658.png)
![2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11142661.png)
![2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11142663.png)
![6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11142667.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11142670.png)
